molecular formula C19H24N4O3 B2951942 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea CAS No. 1798679-53-4

1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

Cat. No. B2951942
M. Wt: 356.426
InChI Key: ZBGKGFXBPFHLAP-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, commonly known as DMPPU, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and neuroscience. DMPPU is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea involves the reaction of 3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea with 3,4-dimethoxybenzyl chloride in the presence of a base to form the target compound.

Starting Materials
3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, 3,4-dimethoxybenzyl chloride, base

Reaction
Step 1: Dissolve 3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea in a suitable solvent., Step 2: Add a base to the solution and stir for a few minutes., Step 3: Add 3,4-dimethoxybenzyl chloride to the reaction mixture and stir for several hours at room temperature., Step 4: Isolate the product by filtration or extraction and purify it by recrystallization or chromatography.

Mechanism Of Action

DMPPU acts as a selective antagonist of the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, which is a ligand-gated ion channel that plays a crucial role in various physiological processes. By binding to the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, DMPPU blocks the action of acetylcholine, which is a neurotransmitter that activates the receptor. This results in the inhibition of the downstream signaling pathways, leading to the suppression of various physiological processes.

Biochemical And Physiological Effects

DMPPU has been shown to have a significant impact on various physiological processes. Studies have shown that DMPPU can improve cognitive function, reduce inflammation, and protect against neurotoxicity. DMPPU has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of various inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using DMPPU in lab experiments is its high selectivity for the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea. This makes it an ideal tool for studying the function of this receptor in various physiological processes. However, one of the limitations of using DMPPU is its complex synthesis method, which requires specialized equipment and expertise.

Future Directions

There are several potential future directions for the research and development of DMPPU. One potential direction is to explore its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another potential direction is to investigate its anti-inflammatory effects and its potential applications in the treatment of various inflammatory diseases. Additionally, further studies are needed to understand the mechanism of action of DMPPU and its impact on various physiological processes.

Scientific Research Applications

DMPPU has been extensively studied for its potential applications in various fields, including medicinal chemistry and neuroscience. DMPPU has been shown to have a high affinity for the α7 1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea, making it a potential drug candidate for the treatment of various neurological disorders such as Alzheimer's disease, schizophrenia, and depression.

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-(1-pyridin-2-ylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-25-16-7-6-14(11-17(16)26-2)12-21-19(24)22-15-8-10-23(13-15)18-5-3-4-9-20-18/h3-7,9,11,15H,8,10,12-13H2,1-2H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBGKGFXBPFHLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NC2CCN(C2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxybenzyl)-3-(1-(pyridin-2-yl)pyrrolidin-3-yl)urea

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